molecular formula C19H17N B170559 N-p-tolylbiphenyl-4-amine CAS No. 147678-90-8

N-p-tolylbiphenyl-4-amine

Cat. No. B170559
M. Wt: 259.3 g/mol
InChI Key: VVXMPSBPRUKVKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, such as N-p-tolylbiphenyl-4-amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .

Scientific Research Applications

Graphene-Based Catalysts for Nitro Compounds Reduction

Research emphasizes the role of graphene-based catalysts in the reduction of nitro compounds to amines, a process crucial for synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, polymers, etc. This showcases an application area where derivatives like N-p-tolylbiphenyl-4-amine could be relevant in the development or the catalytic process due to their amine functionalities (Nasrollahzadeh et al., 2020).

Metal-Free Photoredox Catalysis

The application of amines in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds highlights the utility of amine derivatives in synthesizing functionalized alkynes and alkenes. This process is beneficial for creating complex molecular scaffolds, underscoring the versatility of amines in organic synthesis (Ociepa et al., 2018).

Reductive Amination Using Cobalt Oxide Nanoparticles

The synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles is an example of utilizing amine derivatives in producing fine and bulk chemicals. These chemicals are pivotal in life-science molecules, showcasing the amine's role in medicinal chemistry and industrial production (Senthamarai et al., 2018).

Aromatic Poly(Amine-Imide)s with Pendent Triphenylamine Group

The synthesis of aromatic poly(amine-imide)s with pendent triphenylamine units demonstrates the application of N-p-tolylbiphenyl-4-amine derivatives in material science. These polymers exhibit good mechanical properties and thermal stability, indicating their potential use in high-performance materials (Cheng et al., 2005).

Catalytic Reductive Aminations

The utility of catalytic reductive aminations using molecular hydrogen for synthesizing various amine types underscores the broader relevance of amine derivatives in creating pharmaceuticals, agrochemicals, and biomolecules. This highlights the significance of such compounds in sustainable and cost-effective production processes (Murugesan et al., 2020).

properties

IUPAC Name

4-methyl-N-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXMPSBPRUKVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396703
Record name N-p-tolylbiphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-p-tolylbiphenyl-4-amine

CAS RN

147678-90-8
Record name N-p-tolylbiphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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